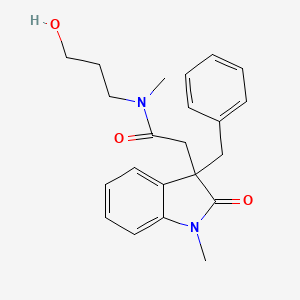![molecular formula C17H16N4O2 B5302522 N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide](/img/structure/B5302522.png)
N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide, also known as ABT-751, is a small molecule inhibitor of microtubule dynamics. It was first synthesized in the late 1990s and has since been extensively studied for its potential applications in cancer treatment.
作用機序
N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide works by binding to the colchicine-binding site on microtubules, which inhibits their dynamics and disrupts the formation of the mitotic spindle. This leads to cell cycle arrest and ultimately cell death. N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide has also been shown to inhibit angiogenesis, which is the process by which tumors develop a blood supply.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.
実験室実験の利点と制限
N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. In addition, it has been extensively studied, which means that there is a large body of literature on its mechanisms of action and potential applications. However, there are also limitations to using N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide in lab experiments. For example, it has been shown to have cytotoxic effects on normal cells, which can make it difficult to study its effects on cancer cells in vitro.
将来の方向性
There are many potential future directions for research on N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide. One area of focus could be the development of new formulations or delivery methods that would enhance its efficacy and reduce its toxicity. Another area of focus could be the identification of biomarkers that would allow for the selection of patients who are most likely to benefit from treatment with N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide. Finally, there is a need for further research on the mechanisms of action of N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide, particularly with regard to its effects on angiogenesis and metastasis.
合成法
The synthesis of N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide involves several steps, including the reaction of 4-aminobenzoyl chloride with 2-aminobenzimidazole to form N-[4-(amino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide, which is then acetylated to produce N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide. The synthesis process has been optimized to produce high yields of pure N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide.
科学的研究の応用
N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of a wide variety of cancer cell lines, including breast, lung, ovarian, and prostate cancers. In addition, N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide has been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and carboplatin.
特性
IUPAC Name |
N-(4-acetamidophenyl)-2-(benzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-12(22)19-13-6-8-14(9-7-13)20-17(23)10-21-11-18-15-4-2-3-5-16(15)21/h2-9,11H,10H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCGOYDWKWWBAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}cyclohexanecarboxamide](/img/structure/B5302445.png)
![N-[2-(1H-pyrazol-1-yl)benzyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5302449.png)
![6-[2-(2-bromophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5302465.png)
![7,7,9-trimethyl-2-phenyl-1,2,4-triazaspiro[4.5]decan-3-one](/img/structure/B5302466.png)

![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5302493.png)


![3-[(2-ethoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5302535.png)
![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(1H-pyrrol-2-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5302546.png)
![2-(2-chloro-4-{[(2-hydroxy-2-phenylethyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5302552.png)

![N-(pyridin-2-ylmethyl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5302564.png)
![4-{3-[4-(dimethylamino)-2-pyridin-3-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-3-oxopropyl}phenol](/img/structure/B5302567.png)